N,N-Dimethyltrimethylsilylamine

Synthetic Methodology Process Chemistry Catalysis

Failed silylations from incorrect reagent choice delay projects. N,N-Dimethyltrimethylsilylamine (TMSDMA) solves this with balanced reactivity and steric bulk. - ~10× higher silylation reactivity vs. HMDS in photoresist applications. - Forms shelf-stable adduct for nucleophilic trifluoromethylation-no gas-handling equipment needed. - Optimized synthetic route (90.77% yield) ensures kg-scale availability and cost efficiency.

Molecular Formula C5H15NSi
Molecular Weight 117.26 g/mol
CAS No. 18135-05-2
Cat. No. B7724257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyltrimethylsilylamine
CAS18135-05-2
Molecular FormulaC5H15NSi
Molecular Weight117.26 g/mol
Structural Identifiers
SMILESCNC[Si](C)(C)C
InChIInChI=1S/C5H15NSi/c1-6-5-7(2,3)4/h6H,5H2,1-4H3
InChIKeyVLSFITLAADJYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / 50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyltrimethylsilylamine Specifications & Key Properties


N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2; also known as TMSDMA or DMATMS) is an organosilicon compound classified as an N-silyl-substituted tertiary amine. It is a colorless to pale yellow, moisture-sensitive liquid with the molecular formula C5H15NSi and a molecular weight of 117.26 g/mol [1]. It functions primarily as a versatile silylating reagent and intermediate in organic synthesis, serving as a source of both the trimethylsilyl (TMS) protecting group and the dimethylamino moiety .

Reagent type
N-silyl-substituted tertiary amine; versatile silylating reagent and intermediate
Functional handles
Trimethylsilyl (TMS) protecting group source; dimethylamino group transfer
Handling note
Moisture-sensitive liquid; handle under inert atmosphere

Why TMSDMA Outperforms Generic Silylamines


Substituting one silylamine for another without understanding the impact of substituents on volatility, steric hindrance, and reaction by-products can lead to failed reactions, inefficient purifications, or compromised material performance. The dimethylamino group in N,N-Dimethyltrimethylsilylamine confers a specific balance of reactivity and steric bulk that differs substantially from its diethyl analog (TMSDEA) or from cyclic silazanes like HMDS [1]. Furthermore, its utility extends beyond simple silylation, as it is a key precursor to specialized reagents like shelf-stable trifluoromethylation adducts and deoxofluorinating agents (e.g., Me-DAST), where substitution would be chemically invalid .

Diethyl analog (TMSDEA)
Steric bulk and volatility differ; may alter reaction selectivity and by-product profile
Cyclic silazanes (HMDS)
Significantly lower silylation reactivity; insufficient for rapid vapor-phase processes
Generic silylamines
May not form key intermediates (e.g., shelf-stable trifluoromethylation adduct); downstream synthetic utility differs

TMSDMA vs Alternatives: Quantitative Evidence


High-Yield Synthesis Optimization

A systematic study of the synthesis of N,N-Dimethyltrimethylsilylamine (DMATMS) from trimethylchlorosilane (TMCS) and dimethylamine identified optimal conditions yielding 90.77% product with a post-purification purity of 97.31% [1]. This provides a benchmark for evaluating supplier process efficiency, as this synthetic route directly impacts commercial purity and cost.

Synthetic Yield & Purity
Reported
Yield 90.77%, Purity 97.31% under optimized conditions
Benchmark for supplier quality assessment
Optimized at 30 °C, 1:2 ratio, catalyst, 60 min
Synthetic Methodology Process Chemistry Catalysis

Volatility Advantage in Purification and GC

N,N-Dimethyltrimethylsilylamine has a boiling point of 84 °C at atmospheric pressure [1]. Its closest structural analog, N,N-Diethyltrimethylsilylamine (TMSDEA), has a boiling point of 125-126 °C, a difference of 41-42 °C . The significantly lower boiling point of TMSDMA indicates higher volatility, which can be advantageous in applications requiring facile removal of excess reagent or reaction by-products, such as in gas chromatography derivatization.

Boiling Point Volatility
Head-to-head
TMSDMA bp 84 °C vs. TMSDEA bp 125–126 °C (Δ 41–42 °C)
Supports easier distillation and GC derivatization
Atmospheric pressure; literature values
Physical Properties Distillation GC Reagents

Superior Silylation Reactivity vs HMDS

A study on vapor-phase silylation of photoresist films found that dimethylaminotrimethylsilane (TMSDMA) is approximately 10 times more reactive than hexamethyldisilazane (HMDS) under identical conditions [1]. This is a critical performance differentiator for semiconductor manufacturing processes where rapid and complete silylation is required to achieve desired pattern transfer and etch resistance.

Silylation Reactivity
Head-to-head
~10× more reactive than HMDS in photoresist silylation
Enables faster semiconductor processing
Vapor-phase, AZ 4110 films at 126 °C; study estimate
Microelectronics Photoresists Silylation

Access to Shelf-Stable Trifluoromethylation Reagent

N,N-Dimethyltrimethylsilylamine reacts with trifluoromethylacetophenone to form a simple thermal addition product that serves as a shelf-stable reagent for nucleophilic trifluoromethylation of carbonyl and imine groups . This adduct is a unique, air-stable alternative to volatile and toxic gaseous CF3- sources like CF3TMS (Ruppert-Prakash reagent), which often requires in situ generation or cryogenic handling.

Reagent Stability
Class-level inference
Forms shelf-stable adduct for nucleophilic CF₃ transfer
Supports safer handling than gaseous CF₃ sources
Data to verify; review for specific application
Fluorination Nucleophilic Trifluoromethylation Reagent Development

Safer Precursor for Silicon Nitride Deposition

In plasma-enhanced chemical vapor deposition (PECVD) of silicon nitride-like thin films, dimethylaminosilanes lacking Si-H bonds, such as N,N-Dimethyltrimethylsilylamine (DMATMS), are preferred over Si-H containing alternatives because they are 'safer and less corrosive' [1]. This is a direct procurement consideration based on laboratory safety and equipment maintenance.

Precursor Safety Profile
Class-level inference
Described as safer, less corrosive Si–H-free alternative
May reduce equipment corrosion and handling risk
PECVD context; source-specific review
PECVD Semiconductor Materials Precursor Chemistry

Optimal Application Scenarios for TMSDMA


High-Throughput Silicon Intermediates Synthesis

The optimized synthetic route yielding 90.77% makes N,N-Dimethyltrimethylsilylamine an economically viable building block for preparing a range of downstream compounds, including phosphoramidites for oligonucleotide synthesis and iminium salts . Its availability in kg quantities from commercial sources supports its use from discovery to early process development.

Silylation for GC-MS Derivatization

Its low boiling point of 84 °C and high volatility make it an ideal reagent for the derivatization of polar compounds (amines, alcohols, carboxylic acids) for gas chromatography analysis. It offers a practical alternative to heavier silylamines like TMSDEA (bp 125-126 °C), where excess reagent can be more easily removed or may co-elute with target analytes .

Air-Stable Fluorinating Reagent Preparation

The unique ability to form a shelf-stable adduct with trifluoromethylacetophenone positions N,N-Dimethyltrimethylsilylamine as a critical starting material for laboratories that routinely perform nucleophilic trifluoromethylation. This allows for the safe and convenient introduction of the valuable CF3 group into drug candidates and agrochemicals without the need for specialized gas-handling equipment.

Advanced Patterning in Semiconductor Manufacturing

Its ~10-fold higher reactivity compared to HMDS in photoresist silylation makes it a preferred reagent for next-generation lithographic processes where rapid and efficient silicon incorporation is paramount for pattern transfer and etch resistance. Additionally, its classification as a safer, non-corrosive precursor for PECVD of silicon nitride films further supports its use in semiconductor fabrication workflows.

Application
Selection Property
Validation Focus
Synthesis of organosilicon building blocks
Synthetic yield and purity benchmarks
Batch-to-batch process consistency verification
Derivatization for GC analysis
Volatility and boiling point profile
Derivatization efficiency and co-elution control
Nucleophilic trifluoromethylation reagent synthesis
Adduct formation with CF₃ precursors
Shelf-stability and handling procedure validation
Semiconductor lithography and thin-film deposition
Silylation reactivity and precursor corrosivity
Process integration and equipment compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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